molecular formula C17H13N3O2S B11395973 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11395973
M. Wt: 323.4 g/mol
InChI Key: MREVNBIJZSGFSE-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzothiazole moiety, a hydroxyphenyl group, and a dihydropyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions. The hydroxyphenyl group is introduced through a coupling reaction, often using a Suzuki or Heck coupling. The final step involves the formation of the dihydropyrrolone ring, which can be achieved through a cyclization reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the benzothiazole ring can produce dihydrobenzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties, such as increased potency or reduced toxicity.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, its benzothiazole moiety could impart fluorescence, making it useful in the creation of fluorescent dyes or sensors.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzothiazole ring might bind to specific sites on proteins, while the hydroxyphenyl group could participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the hydroxy group.

    4-(1,3-Benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the amino group.

    5-Amino-4-(1,3-benzothiazol-2-YL)-1-(4-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but with the hydroxy group in a different position.

Uniqueness

The uniqueness of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(3-hydroxyphenyl)-2,3-dihydro-1H-pyrrol-3-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both an amino group and a hydroxyphenyl group provides opportunities for diverse chemical modifications, enhancing its utility in various fields.

Properties

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H13N3O2S/c18-16-15(17-19-12-6-1-2-7-14(12)23-17)13(22)9-20(16)10-4-3-5-11(21)8-10/h1-8,18,21-22H,9H2

InChI Key

MREVNBIJZSGFSE-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=CC=C2)O)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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